4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Description
Properties
IUPAC Name |
4-fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O3/c16-9-3-4-20-12(7-18-13(20)6-9)14(21)19-11-5-8(15(22)23)1-2-10(11)17/h1-7H,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXYFGBQOYBMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is synthesized through established heterocyclic chemistry routes, including:
- Condensation reactions between 2-aminopyridines and α-haloketones or aldehydes.
- Multicomponent reactions (MCRs) that allow simultaneous formation of the heterocyclic ring and introduction of substituents.
- Oxidative coupling methods to form the fused bicyclic system.
Fluorination at the 7-position is introduced either by using fluorinated starting materials or via selective electrophilic fluorination post-ring formation.
Preparation of 4-Fluoro-3-aminobenzoic Acid Derivative
The aromatic fragment, 4-fluoro-3-aminobenzoic acid, is commercially available or synthesized by:
- Selective fluorination of 3-aminobenzoic acid derivatives.
- Nitration, reduction, and fluorination sequences to introduce the amino and fluorine substituents at the desired positions.
Coupling Reaction to Form the Amide Bond
The key step in the preparation is the formation of the amide bond linking the imidazo[1,2-a]pyridine carbonyl group to the amino group of the fluorobenzoic acid. This is typically achieved by:
- Activation of the carboxylic acid or acid chloride derivative of the imidazo[1,2-a]pyridine-3-carboxylic acid.
- Coupling with 4-fluoro-3-aminobenzoic acid under controlled conditions using coupling reagents such as carbodiimides (e.g., DCC, EDC) or via mixed anhydrides.
- Use of bases like triethylamine or pyridine to neutralize generated acids.
- Solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly employed.
Industrial Production Considerations
For scale-up and industrial production, the synthesis is optimized to:
- Maximize yield and purity through reaction condition optimization (temperature, solvent, reagent stoichiometry).
- Minimize environmental impact by employing green chemistry principles , such as solvent recycling and waste reduction.
- Use continuous flow reactors to improve reaction control, safety, and scalability.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imidazo[1,2-a]pyridine core synthesis | 2-Aminopyridine + α-haloketone, reflux in ethanol or acetonitrile | Multicomponent or condensation reaction |
| Fluorination | Selective electrophilic fluorination agents (e.g., NFSI) | Position-specific fluorination |
| Aminobenzoic acid preparation | Nitration, reduction, fluorination sequences | Control of regioselectivity critical |
| Amide coupling | Carbodiimide coupling (DCC/EDC), base (TEA), solvent (DMF/DCM) | Room temperature to mild heating, inert atmosphere recommended |
| Purification | Recrystallization, chromatography | Ensures removal of impurities and by-products |
Analytical and Purification Techniques
- High Performance Liquid Chromatography (HPLC) and X-ray diffraction are used to confirm purity and crystalline form.
- Filtration, drying, and heat treatment steps are critical for isolating the final product in solid form.
- Monitoring of reaction progress via TLC and NMR spectroscopy is standard.
Research Findings and Optimization Data
Research indicates that:
- The choice of coupling reagent significantly affects the yield and side-product formation.
- Use of green solvents and mild reaction conditions reduces decomposition and environmental footprint.
- Continuous flow synthesis enhances reproducibility and scalability.
Summary Table of Preparation Methods
| Preparation Stage | Method/Technique | Advantages | Challenges |
|---|---|---|---|
| Imidazo[1,2-a]pyridine synthesis | Condensation, MCR, oxidative coupling | Efficient ring formation | Regioselectivity, fluorination control |
| Fluorination | Electrophilic fluorination | Selective fluorine introduction | Harsh reagents, over-fluorination risk |
| Aminobenzoic acid synthesis | Multi-step nitration/reduction/fluorination | Commercial availability possible | Multi-step complexity |
| Amide bond formation | Carbodiimide-mediated coupling | High yield, mild conditions | Side reactions, reagent cost |
| Purification | Recrystallization, chromatography | High purity product | Time-consuming, solvent use |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid exhibit significant antiproliferative effects against various cancer cell lines. Preliminary studies have suggested that this compound may function as an anticancer agent through mechanisms involving the inhibition of specific cancer pathways. The fluorinated imidazo[1,2-a]pyridine moiety is particularly notable for its ability to enhance biological activity compared to non-fluorinated analogs.
Biological Interactions
Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its therapeutic potential. Studies have shown that similar compounds can interact with enzymes or receptors involved in cancer-related pathways. Techniques such as molecular docking and enzyme inhibition assays are often employed to investigate these interactions, providing insights into the compound's mechanism of action.
Synthesis and Chemical Modification
The synthesis of this compound can be achieved through various methods, allowing for flexibility in substituent modifications. Such modifications can lead to derivatives with enhanced or altered biological activities, making this compound a versatile platform for drug discovery and development.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some notable analogs:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Fluoro-3-(imidazo[1,2-a]pyridin-3-carbonyl)-amino-benzoic acid | C16H12FN3O3 | Lacks additional fluorine substituent |
| 5-Fluoro-2-(imidazo[1,2-a]pyridin-6-carbonyl)-amino-benzoic acid | C16H12FN3O3 | Different position of fluorine on imidazole |
| 4-Methyl-3-(imidazo[1,2-a]pyridin-5-carbonyl)-amino-benzoic acid | C16H13N3O3 | Methyl group instead of fluorine |
This comparison highlights the specific fluorination pattern and potential biological activities that distinguish this compound from its analogs.
Future Research Directions
Given its promising biological activities and potential applications in drug development, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with target proteins involved in cancer progression.
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its potential as a therapeutic agent.
- Structural Modifications : Synthesizing new derivatives to optimize pharmacokinetic properties and enhance therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic and heterocyclic structures allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally related to the target molecule, differing in substituents, heterocyclic cores, or esterification states.
Methyl Ester Derivatives
a) 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
- Molecular Formula : $ C{17}H{14}F{2}N{3}O_{3} $ .
- Molecular Weight : 327.32 g/mol.
- This prodrug form is commonly used to improve oral bioavailability .
b) 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
- CAS : 2088941-82-4.
- Molecular Formula : $ C{16}H{11}F{2}N{3}O_{3} $.
- Molecular Weight : 331 g/mol .
- Key Differences : Fluoro substituent at the 6-position of the imidazo[1,2-a]pyridine instead of 7-position. This positional isomerism may alter steric interactions with target proteins, affecting potency .
c) 4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Benzoic Acid Derivatives with Varied Substitution Patterns
a) 3-fluoro-4-(6-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-benzoic acid
Heterocyclic Core Modifications
a) 4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester
- CAS : 2088942-41-6.
- Molecular Formula : $ C{15}H{11}FN{4}O{3} $.
- Molecular Weight : 314 g/mol .
- Key Differences : Replacement of imidazo[1,2-a]pyridine with imidazo[1,2-a]pyrazine introduces an additional nitrogen atom. This modification could enhance π-stacking interactions or alter solubility profiles .
Comparative Data Table
Biological Activity
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid (CAS Number: 2088945-75-7) is a complex organic compound that combines fluorinated aromatic and heterocyclic structures. Its unique molecular design positions it as a significant candidate in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H9F2N3O3, with a molecular weight of approximately 317.25 g/mol. The compound features a benzoic acid moiety linked to a fluorinated imidazo[1,2-a]pyridine structure, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H9F2N3O3 |
| Molecular Weight | 317.25 g/mol |
| CAS Number | 2088945-75-7 |
| Purity | ≥ 98% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorinated groups enhance binding affinity, potentially inhibiting target activity or altering function, leading to various biological effects. Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer activities through mechanisms such as microtubule destabilization and induction of apoptosis in cancer cells.
Anticancer Activity
Recent research has highlighted the anticancer potential of similar compounds within the imidazo[1,2-a]pyridine class. For instance, studies have demonstrated that derivatives can inhibit microtubule assembly and induce apoptosis in breast cancer cell lines such as MDA-MB-231. A notable study indicated that certain compounds displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting substantial antiproliferative effects .
Case Study:
In vitro assays showed that compounds derived from imidazo[1,2-a]pyridine exhibited significant inhibition of cell cycle progression at the G2/M phase in MDA-MB-231 cells, with increased caspase-3 activity indicating apoptosis induction .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Fluoro-3-(imidazo[1,2-a]pyridin-3-carbonyl)-amino-benzoic acid | Contains imidazo[1,2-a]pyridine core | Anticancer activity |
| 5-Fluoro-2-(imidazo[1,2-a]pyridin-6-carbonyl)-amino-benzoic acid | Different fluorine position | Moderate antimicrobial effects |
| 4-Methyl-3-(imidazo[1,2-a]pyridin-5-carbonyl)-amino-benzoic acid | Methyl group instead of fluorine | Antioxidant properties |
Q & A
Q. Basic | Purification Methods
- Recrystallization : Dissolve the crude product in hot ethanol, then gradually add water to induce crystallization. This method effectively removes unreacted starting materials .
- HPLC : Reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) resolve closely related impurities. Purity >99% is achievable .
- Solvent Selection : The compound’s moderate solubility in DCM and DMSO aids in selective precipitation during workup .
How does dual fluoro substitution influence binding affinity to biological targets?
Advanced | Mechanistic Studies
The 4- and 7-fluoro groups impact both physicochemical properties and target engagement:
- Lipophilicity Enhancement : Fluorine increases logP by ~0.3–0.5 units, improving membrane permeability (e.g., Caco-2 Papp >10 × 10⁻⁶ cm/s) .
- Enzyme Inhibition : In kinase assays, fluorine’s electronegativity stabilizes interactions with catalytic lysine residues. For example, fluorinated analogs show 50% lower Kd values compared to non-fluorinated versions .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂ >4 hours in microsomal assays) .
What spectroscopic methods characterize this compound?
Q. Basic | Analytical Chemistry
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns. The 7-fluoro imidazo[1,2-a]pyridine proton appears as a doublet (J = 8–10 Hz) .
- HRMS : Validate molecular weight (theoretical [M+H]⁺ = 364.08) with <2 ppm error .
- IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1680 cm⁻¹; benzoic acid C=O at ~1700 cm⁻¹) .
What computational approaches predict target interactions?
Q. Advanced | Molecular Modeling
- Docking Simulations : Use Schrödinger Suite to map binding modes to EP4 receptors or kinases. The benzoic acid moiety often anchors the compound in hydrophilic pockets .
- MD Simulations : GROMACS-based 100-ns trajectories assess stability of fluorine-mediated interactions (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Models : Train models using datasets of imidazo[1,2-a]pyridine IC₅₀ values to predict activity for new derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
